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molecular formula C12H14FN3O2 B1326531 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine CAS No. 920036-29-9

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine

Cat. No. B1326531
M. Wt: 251.26 g/mol
InChI Key: SAFRCHLEMYAXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807684B2

Procedure details

A stirred solution of 6.67 g (44.2 mmol) of 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine in 100 mL of acetonitrile under nitrogen was treated with 5.40 g (44.2 mmol) of DMAP and 6.46 mL (46.4 mmol) of triethylamine. A solution of 11.56 g (53.0 mmol) of (BOC)2O in 20 mL acetonitrile was added dropwise via a cannula and the resulting reaction mixture stirred for 1 hour until completion as determined by LC/MS analysis. The reaction was quenched with brine and extracted with EtOAc (3×). The combined organic layers were washed with H2O, brine, dried over MgSO4, and concentrated in vacuo. The crude material was purified via silica gel chromatography (0-70% EtOAc/hexane) to yield the title compound. 1H NMR (CDCl3): 1.74 (s, 9H), 2.60 (s, 3H), 6.95 (d, 1H), 8.08 (t, 1H).
Quantity
6.67 g
Type
reactant
Reaction Step One
Quantity
6.46 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 g
Type
catalyst
Reaction Step One
Quantity
11.56 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]2[NH:8][N:9]=[C:10]([CH3:11])[C:5]2=[CH:4][CH:3]=1.C(N(CC)CC)C.[O:19](C(OC(C)(C)C)=O)[C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=O>C(#N)C.CN(C1C=CN=CC=1)C>[F:1][C:2]1[N:7]=[C:6]2[N:8]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:19])[N:9]=[C:10]([CH3:11])[C:5]2=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6.67 g
Type
reactant
Smiles
FC1=CC=C2C(=N1)NN=C2C
Name
Quantity
6.46 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
5.4 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
11.56 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour until completion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified via silica gel chromatography (0-70% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C2C(=N1)N(N=C2C)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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